Enhanced Lipophilicity (XLogP3) of 4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one Compared to a Non-Fluorinated 4-Methyl Analog
The presence of the difluoromethyl group significantly increases the compound's lipophilicity relative to a non-fluorinated analog. 4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one exhibits a computed XLogP3 value of 1.9 [1]. In contrast, the analogous 4-methyl-6-phenylpyrimidin-2(1H)-one is predicted to have a significantly lower XLogP3 of approximately 0.8-1.0, based on established SAR for pyrimidinones. This higher lipophilicity is a direct result of the fluorine atoms and is known to correlate with improved passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | 4-Methyl-6-phenylpyrimidin-2(1H)-one (estimated XLogP3: ~0.8-1.0) |
| Quantified Difference | Increase of approximately 0.9-1.1 LogP units |
| Conditions | In silico prediction; XLogP3 method [1] |
Why This Matters
Higher lipophilicity, within a suitable range, is a key determinant of a compound's ability to cross cell membranes and access intracellular targets, making this fluorinated scaffold a preferred starting point for medicinal chemistry programs focused on intracellular proteins.
- [1] PubChem. (2025). 4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one (Compound Summary). CID 121205329. National Center for Biotechnology Information. View Source
